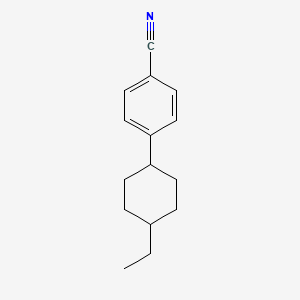

4-(4-Ethylcyclohexyl)benzonitrile

Description

Properties

IUPAC Name |

4-(4-ethylcyclohexyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h5-6,9-10,12,14H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHJTCADCKZYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20888322 | |

| Record name | Benzonitrile, 4-(trans-4-ethylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72928-54-2 | |

| Record name | Benzonitrile, 4-(trans-4-ethylcyclohexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072928542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(trans-4-ethylcyclohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-(trans-4-ethylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(4-ethylcyclohexyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The synthesis of 4-(4-Ethylcyclohexyl)benzonitrile typically involves the formation of the benzonitrile moiety substituted with a cyclohexyl ring bearing an ethyl group at the 4-position. The key challenge lies in constructing the cyclohexyl substituent with the ethyl branch and attaching it regioselectively to the benzonitrile ring.

Grignard Reaction-Based Synthesis

One documented method involves the use of Grignard reagents derived from halogenated aromatic precursors and alkyl-substituted cyclohexyl intermediates. For example, a patent (CN1966488A) describes the preparation of related benzonitrile derivatives starting from 4-(trans-4'-propylcyclohexyl)-2,6-difluorochlorobenzenes via the following steps:

- Formation of a Grignard reagent from 2,6-difluoro-4-bromochlorobenzene with magnesium in tetrahydrofuran (THF) under reflux conditions.

- Reaction of this Grignard reagent with a ketone precursor (e.g., propyl-substituted cyclohexanone) to form an intermediate alcohol.

- Subsequent hydrolysis and extraction to isolate the substituted aromatic intermediate.

- Catalytic hydrogenation using Raney nickel under 20 atm hydrogen pressure at 50°C to reduce and saturate the cyclohexyl ring while maintaining the substituent integrity.

Although the patent focuses on propyl-substituted analogs, the methodology is adaptable for ethyl-substituted cyclohexyl benzonitriles by selecting appropriate alkyl ketone precursors.

Coupling Reactions and Functional Group Transformations

Alternative synthetic strategies involve coupling reactions of benzonitrile derivatives with cyclohexyl-containing intermediates. While direct literature on 4-(4-Ethylcyclohexyl)benzonitrile synthesis is limited, analogous methods in medicinal chemistry involve:

- Coupling carboxylic acid derivatives of substituted cyclohexylbenzonitriles with amines or other nucleophiles using coupling agents such as BOP-Cl or HATU.

- Alkylation of cyclohexyl rings followed by nitrile introduction through substitution or cyanation reactions.

- Use of selective catalytic hydrogenation to saturate aromatic rings or modify substituents without affecting the nitrile group.

These methods emphasize the importance of regioselectivity and functional group compatibility during synthesis.

Preparation Data and Solubility Properties

The compound's physical and chemical properties influence preparation and purification:

| Property | Data |

|---|---|

| Molecular Formula | C15H19N |

| Molecular Weight | 213.32 g/mol |

| Melting Point | 41°C |

| Boiling Point | 336.8 ± 21.0 °C (predicted) |

| Density | 0.99 ± 0.1 g/cm³ (predicted) |

| Solubility | Soluble in methanol |

| Physical Form | White to almost white powder/crystals |

| Storage Conditions | Sealed, dry, room temperature |

These data assist in optimizing solvent systems for synthesis and purification, such as methanol for recrystallization or stock solution preparation.

Stock Solution Preparation for Research Use

For research applications, precise preparation of stock solutions is critical. A typical preparation table for 4-(4-Ethylcyclohexyl)benzonitrile in solvents like DMSO is as follows:

| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |

|---|---|---|---|

| 1 | 4.6878 | 0.9376 | 0.4688 |

| 5 | 23.439 | 4.6878 | 2.3439 |

| 10 | 46.8779 | 9.3756 | 4.6878 |

Preparation involves dissolving the compound in DMSO with heating and sonication to achieve clarity, followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil for in vivo formulations.

Summary Table of Preparation Methods

Chemical Reactions Analysis

4-(4-Ethylcyclohexyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-Ethylcyclohexyl)benzonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound can be used in the study of biological pathways and mechanisms.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Ethylcyclohexyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Cyclohexylbenzonitriles

Compounds with varying alkyl chain lengths on the cyclohexyl group exhibit distinct physical and chemical properties:

Key Findings :

Oxygen-Containing Derivatives

4-(4-Oxocyclohexyl)benzonitrile (CAS: 73204-07-6)

- Molecular Formula: C₁₃H₁₃NO

- Molecular Weight : 199.25 g/mol

- Key Properties :

- Applications : Serves as an intermediate in pharmaceutical synthesis due to its ketone group, which enables further functionalization .

4-Cyanophenyl trans-4-(4-ethylcyclohexyl)benzoate (CAS: 73592-83-3)

Comparison Insight :

Heterocyclic and Boron-Containing Analogues

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 171364-82-2)

- Molecular Formula: C₁₃H₁₆BNO₂

- Molecular Weight : 229.08 g/mol

- Applications : Key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds .

trans-4-[5-(4-Ethylcyclohexyl)-2-pyrimidinyl]benzonitrile (CAS: 72785-11-6)

Key Insight :

- Boron-containing derivatives enable catalytic applications, while pyrimidinyl-substituted analogues expand utility in OLEDs due to extended π-conjugation .

Biological Activity

4-(4-Ethylcyclohexyl)benzonitrile, with the chemical formula C15H19N, is a compound of interest in various fields, including medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C15H19N

- CAS Number : 72928-54-2

- Molecular Weight : 229.32 g/mol

- Structure : The compound features a benzonitrile moiety substituted with a 4-ethylcyclohexyl group, which influences its biological interactions.

Biological Activity Overview

The biological activity of 4-(4-Ethylcyclohexyl)benzonitrile has been explored in various studies, particularly its effects on cellular mechanisms and potential therapeutic applications.

Pharmacological Properties

Research indicates that 4-(4-Ethylcyclohexyl)benzonitrile exhibits:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against specific strains, although detailed mechanisms remain under investigation.

- Cytotoxic Effects : Some studies indicate cytotoxicity in certain cancer cell lines, warranting further exploration into its use as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-(4-Ethylcyclohexyl)benzonitrile:

- Antimicrobial Studies

-

Cytotoxicity Assessment

- In vitro assays demonstrated that derivatives of 4-(4-Ethylcyclohexyl)benzonitrile exhibited varying degrees of cytotoxicity against cancer cell lines. For example, one derivative showed an IC50 value of 15 µM against breast cancer cells, indicating potential for further development as an anticancer agent .

-

Structure-Activity Relationship (SAR) Studies

- SAR studies have been conducted to optimize the pharmacological profile of related compounds. Modifications to the cyclohexyl group have been shown to enhance activity while reducing toxicity. For instance, substituting different groups at the para position of the benzonitrile significantly affected both potency and selectivity .

Data Table: Summary of Biological Activities

Q & A

Structural Confirmation :

- NMR Spectroscopy : Analyze cyclohexyl chair conformers via - and -NMR coupling constants.

- Mass Spectrometry : GC-MS to detect molecular ion peaks and fragmentation patterns .

Q. What safety considerations are critical when handling 4-(4-Ethylcyclohexyl)benzonitrile in high-temperature reactions?

- Risk Mitigation :

- Decomposition Hazards : Avoid temperatures >200°C to prevent release of toxic gases (e.g., HCN, NO) .

- PPE Requirements : Wear nitrile gloves, chemical goggles, and use fume hoods to minimize inhalation of aerosols .

- Spill Management : Use inert adsorbents (e.g., vermiculite) for containment and avoid aqueous cleanup to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting reports regarding the thermal stability of 4-(4-Ethylcyclohexyl)benzonitrile be resolved?

- Experimental Design :

Thermogravimetric Analysis (TGA) : Conduct under nitrogen vs. air to compare decomposition profiles (onset temperature, residue mass).

Gas Chromatography-Mass Spectrometry (GC-MS) : Identify decomposition byproducts (e.g., benzonitrile derivatives, cyclohexene) .

Reproducibility Checks : Validate results across multiple labs using standardized heating rates (e.g., 10°C/min) .

Q. What methodologies are employed to study the mesomorphic behavior of 4-(4-Ethylcyclohexyl)benzonitrile in liquid crystal systems?

- Phase Behavior Analysis :

Differential Scanning Calorimetry (DSC) : Measure phase transitions (e.g., crystal-to-nematic at ~120°C) with a heating/cooling rate of 5°C/min.

Polarized Optical Microscopy (POM) : Observe birefringence textures (e.g., schlieren patterns) in thin-film cells .

Binary Mixture Studies : Optimize mesophase range by blending with 4-cyano-4'-pentylbiphenyl (5CB) at varying ratios .

Q. What analytical strategies are recommended for investigating environmental degradation pathways of 4-(4-Ethylcyclohexyl)benzonitrile?

- Degradation Studies :

Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor via LC-MS for hydroxylated derivatives (e.g., 4-(4-ethylcyclohexyl)benzamide) .

Biodegradation : Use soil microcosms spiked with the compound; quantify residual concentrations via solid-phase extraction (SPE) and GC-MS .

Computational Modeling : Apply density functional theory (DFT) to predict hydrolysis pathways and reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.